(4-Ethylphenyl)(6-methoxy-4-tosylquinolin-3-yl)methanone
Description
The compound (4-Ethylphenyl)(6-methoxy-4-tosylquinolin-3-yl)methanone features a quinoline core substituted at the 4-position with a toluenesulfonyl (tosyl) group and at the 6-position with a methoxy group. The 3-position of quinoline is linked via a ketone bridge to a 4-ethylphenyl group. This structural complexity confers unique physicochemical properties, including moderate lipophilicity (predicted logP ~3.5) and a molecular weight of ~425 g/mol (estimated).
Properties
IUPAC Name |
(4-ethylphenyl)-[6-methoxy-4-(4-methylphenyl)sulfonylquinolin-3-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO4S/c1-4-18-7-9-19(10-8-18)25(28)23-16-27-24-14-11-20(31-3)15-22(24)26(23)32(29,30)21-12-5-17(2)6-13-21/h5-16H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXBYIYGWPHBTGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C2=CN=C3C=CC(=CC3=C2S(=O)(=O)C4=CC=C(C=C4)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of (4-Ethylphenyl)(6-methoxy-4-tosylquinolin-3-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of Functional Groups: The methoxy and tosyl groups are introduced through electrophilic aromatic substitution reactions. The ethylphenyl group can be added via Friedel-Crafts alkylation.
Final Assembly: The final step involves the coupling of the quinoline derivative with the ethylphenyl group using a suitable coupling reagent such as palladium-catalyzed Suzuki-Miyaura coupling.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
(4-Ethylphenyl)(6-methoxy-4-tosylquinolin-3-yl)methanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, allowing for the introduction of various substituents. Common reagents include halogens, alkyl halides, and nucleophiles like amines and thiols.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(4-Ethylphenyl)(6-methoxy-4-tosylquinolin-3-yl)methanone has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving oxidative stress and inflammation.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of (4-Ethylphenyl)(6-methoxy-4-tosylquinolin-3-yl)methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells. The exact molecular targets and pathways depend on the specific biological context and are the subject of ongoing research.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Variations on the Quinoline Core
(4-Ethylphenyl)[6-fluoro-4-(4-methoxybenzenesulfonyl)quinolin-3-yl]methanone
- 4-Methoxybenzenesulfonyl instead of tosyl (4-methylbenzenesulfonyl): The methoxy group on the sulfonyl aryl ring increases polarity, possibly enhancing aqueous solubility (predicted logP ~3.2 vs. ~3.5 for the target compound).
- Impact : Reduced steric hindrance from the smaller fluoro group may improve binding to hydrophobic protein pockets, while the modified sulfonyl group could alter hydrogen-bonding interactions .
(4-Chloro-6-methoxyquinolin-3-yl)(4-methylphenyl)methanone (CAS 1351792-84-1)
- 4-Methylphenyl (p-tolyl) instead of 4-ethylphenyl: Reduced alkyl chain length decreases lipophilicity (logP ~3.1 vs. ~3.5 for the target).
- Molecular weight is lower (311.8 g/mol vs. ~425 g/mol), which may improve bioavailability .
Heterocycle Replacement: Pyridine vs. Quinoline
(6-Chloro-3-pyridinyl)(4-ethylphenyl)methanone (CAS 842136-02-1)
- quinoline’s ~4.9). 6-Chloro substitution: Similar to the chloro-substituted quinoline analog but in a less conjugated system.
- Impact : Lower molecular weight (245.7 g/mol) and density (1.195 g/cm³) suggest improved volatility. The absence of a sulfonyl group limits polarity, favoring membrane permeability but reducing solubility .
Simplified Aromatic Systems
(4-Bromophenyl)-(4-ethylphenyl)methanone (CAS 344444-47-9)
- Bromine substituent: Heavy atom effect may enhance crystallinity but introduces handling challenges (e.g., toxicity concerns per SDS guidelines ).
- Impact : Simpler synthesis and higher thermal stability (predicted boiling point ~389°C) make this compound suitable for materials science applications rather than pharmaceuticals .
Data Tables
Table 1: Physicochemical Properties
| Compound Name | Molecular Weight (g/mol) | Predicted logP | Key Substituents |
|---|---|---|---|
| Target Compound | ~425 | 3.5 | 6-Methoxy, 4-tosyl, 4-ethylphenyl |
| 6-Fluoro-4-(4-methoxybenzenesulfonyl) analog | ~430 | 3.2 | 6-Fluoro, 4-methoxybenzenesulfonyl |
| 4-Chloro-6-methoxyquinolin-3-yl analog | 311.8 | 3.1 | 4-Chloro, 6-methoxy, 4-methylphenyl |
| Pyridine analog (CAS 842136-02-1) | 245.7 | 2.8 | 6-Chloro, pyridine core |
| Biphenyl analog (CAS 344444-47-9) | 297.2 | 4.0 | 4-Bromo, 4-ethylphenyl |
Research Implications
The target compound’s combination of a tosyl group and methoxy-substituted quinoline distinguishes it from analogs in terms of binding specificity and metabolic stability. For instance, the tosyl group may interact with sulfonamide-binding enzymes (e.g., carbonic anhydrase), while the ethylphenyl moiety enhances lipophilicity for blood-brain barrier penetration. In contrast, simpler analogs like the pyridine or biphenyl derivatives prioritize synthetic accessibility over target engagement .
Biological Activity
The compound (4-Ethylphenyl)(6-methoxy-4-tosylquinolin-3-yl)methanone , a quinoline derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
Synthesis
The synthesis of quinoline derivatives often involves various catalytic methods. For instance, metal-catalyzed reactions have been employed to generate compounds with antidepressant properties, indicating the versatility of quinoline structures in drug development . The specific synthetic pathways for this compound have not been extensively documented in the available literature, suggesting a need for further research into its synthesis.
Antidepressant Effects
Recent studies have highlighted the antidepressant potential of various quinoline derivatives. For example, certain modifications in the quinoline structure can enhance their efficacy against depression by interacting with neurotransmitter systems . While specific data on this compound is limited, its structural similarities to known antidepressants suggest it may exhibit comparable effects.
Cytotoxicity and Anticancer Properties
Quinoline derivatives have also been investigated for their cytotoxic properties against cancer cell lines. A study focusing on related compounds demonstrated that modifications in the quinoline ring could significantly affect cytotoxicity . Although direct studies on this compound are lacking, its structural features may imply potential anticancer activity.
Case Studies
- Antidepressant Activity : A study involving a series of quinoline derivatives showed that specific substitutions could enhance binding affinity to serotonin receptors, which are crucial targets for antidepressant drugs. This suggests that this compound might similarly interact with these receptors .
- Cytotoxicity Evaluation : Research on related quinoline compounds indicated that certain derivatives exhibited significant cytotoxic effects on various cancer cell lines. The results pointed towards a structure-activity relationship where specific functional groups influenced biological activity . Future studies should aim to evaluate this compound under similar conditions.
Data Table: Biological Activities of Related Quinoline Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
